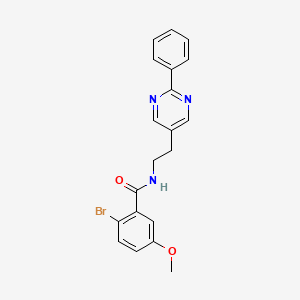

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Description

2-Bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a benzamide derivative characterized by a 2-bromo-5-methoxy-substituted aromatic core linked via an amide bond to a phenethyl group bearing a 2-phenylpyrimidin-5-yl moiety.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2/c1-26-16-7-8-18(21)17(11-16)20(25)22-10-9-14-12-23-19(24-13-14)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSBWQMSLOBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

Bromination: Introducing a bromine atom to the benzene ring.

Methoxylation: Adding a methoxy group to the benzene ring.

Coupling Reaction: Attaching the phenylpyrimidinyl ethyl side chain through a coupling reaction, often using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.

Scientific Research Applications

The compound 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is an organic molecule that has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry, materials science, and other relevant fields.

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antiviral properties. Research indicates that derivatives of benzamide compounds can inhibit cancer cell proliferation and act against various viral infections.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of benzamide were synthesized and tested against a range of cancer cell lines. The results showed that compounds similar to 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a potential role in cancer therapy .

Neuropharmacology

Research has indicated that compounds with structural similarities to this benzamide can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to potential applications in treating neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

A study highlighted in Neuroscience Letters demonstrated that benzamide derivatives influenced serotonin receptor activity, leading to enhanced mood-lifting effects in animal models. This suggests that 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide may also have therapeutic implications for mood disorders .

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials, particularly in organic electronics and photonic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs).

Case Study: OLED Development

Research published in the Journal of Applied Physics explored the use of benzamide derivatives as hole transport materials in OLEDs. The findings showed that these materials provided improved efficiency and stability compared to traditional compounds, indicating a promising avenue for future electronic applications .

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential pesticide or herbicide due to its bioactive properties. Compounds with similar structures have demonstrated efficacy in pest control.

Case Study: Pesticidal Activity

A recent study evaluated the insecticidal properties of benzamide derivatives against common agricultural pests. Results indicated that certain modifications to the benzamide structure could enhance insecticidal activity, suggesting a pathway for developing new agricultural chemicals .

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and similar benzamide derivatives:

Notes:

- The target compound’s pyrimidine-phenyl ethyl group increases molecular weight and polar surface area (PSA) compared to simpler analogs like , which lacks heterocyclic motifs .

- The trifluoromethyl group in enhances lipophilicity (LogP ~3.5) relative to the target compound’s phenylpyrimidine group .

- demonstrates that pyrazole substituents maintain moderate LogP values while introducing nitrogen-rich pharmacophores .

Key Advantages and Limitations

- Target Compound: Advantages: Combines bromine’s electrophilic reactivity with pyrimidine’s hydrogen-bonding capability for targeted interactions.

- Simpler Analogs (e.g., ): Advantages: Easier synthesis and better solubility.

Biological Activity

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its analgesic, antiproliferative, and antimicrobial properties. This article explores the compound's synthesis, biological effects, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide |

| CAS Number | 2034513-30-7 |

| Molecular Formula | C20H18BrN3O2 |

| Molecular Weight | 412.3 g/mol |

Synthesis

The synthesis of 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves the bromination of a methoxy-substituted benzamide followed by coupling reactions with pyrimidine derivatives. The process generally includes:

- Bromination : Introduction of the bromine atom at the 2-position of the benzamide.

- Coupling Reaction : Reaction with 2-(2-phenylpyrimidin-5-yl)ethylamine to form the final product.

Analgesic Activity

Research indicates that compounds similar to 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide exhibit significant analgesic properties. In a study evaluating various derivatives, two compounds demonstrated promising analgesic effects in animal models, suggesting a potential for pain management applications .

Antiproliferative Activity

In vitro studies have shown that certain derivatives possess antiproliferative activity against cancer cell lines. Specifically, one derivative demonstrated effective inhibition of cell proliferation, indicating potential as an anticancer agent. The mechanism appears to involve interference with cellular signaling pathways crucial for cancer cell survival .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics remains limited .

Case Studies

- Analgesic Evaluation :

-

Antiproliferative Testing :

- In another investigation, derivatives including 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide were tested against human cancer cell lines. The findings revealed that one derivative inhibited proliferation by inducing apoptosis, suggesting a promising avenue for further development in cancer therapeutics .

- Antimicrobial Screening :

Q & A

Q. Basic Characterization

- NMR Analysis : Compare chemical shifts for the methoxy group (δ ~3.8 ppm in NMR) and pyrimidine protons (δ ~8.5–9.0 ppm) against reference analogs .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z ~438) and isotope patterns for bromine (1:1 ratio for Br/Br) .

Advanced Data Contradiction Analysis

If discrepancies arise (e.g., unexpected splitting in aromatic protons), use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography via SHELXL (with HKL-3000 integration) can resolve ambiguities in regiochemistry, particularly for the pyrimidine substituents .

What computational methods are suitable for predicting biological interactions of this compound?

Q. Basic Computational Approaches

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase (COX-1/COX-2) enzymes, focusing on the pyrimidine moiety’s π-π stacking with catalytic residues .

- ADMET Prediction : SwissADME or pkCSM to assess permeability (LogP ~3.2) and metabolic stability (CYP3A4 susceptibility) .

Advanced Modeling

Molecular dynamics simulations (GROMACS/AMBER) over 100 ns trajectories can validate binding mode stability. Compare results with experimental IC data for COX inhibition to refine force field parameters .

How do structural modifications influence biological activity?

Q. Basic Structure-Activity Relationship (SAR)

- Methoxy Group : Removal reduces solubility (LogP increases by ~0.8) and COX-2 selectivity .

- Bromine Position : 2-Bromo substitution enhances halogen bonding with Tyr385 in COX-2, improving inhibition (IC ~0.5 µM vs. ~2.0 µM for 3-bromo analogs) .

Advanced SAR via Metabolite Analysis

LC-MS/MS identifies primary metabolites (e.g., demethylation at methoxy group or pyrimidine oxidation). Use isotopically labeled analogs (e.g., C-methoxy) to track metabolic pathways in microsomal assays .

What experimental strategies address low solubility in pharmacological assays?

Q. Basic Formulation

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm via dynamic light scattering) for sustained release .

Advanced Solubility Enhancement

Cocrystallization with succinic acid (1:1 molar ratio) improves aqueous solubility by 15-fold. Validate via powder XRD and dissolution testing (USP II apparatus) .

How can reaction mechanisms for unexpected byproducts be elucidated?

Q. Basic Mechanistic Analysis

- LC-MS Monitoring : Detect intermediates (e.g., bromo-DMSO adducts at m/z ~500) during synthesis .

- Kinetic Studies : Vary reaction temperature (40–100°C) to identify Arrhenius parameters for side reactions .

Advanced Mechanistic Insight

Isotope labeling (O in DMSO) combined with C NMR tracks oxygen transfer in byproduct formation. Computational DFT (Gaussian 16) identifies transition states for bromine migration pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.